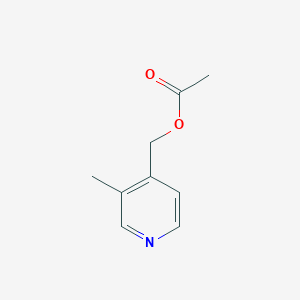
(3-Methylpyridin-4-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylpyridin-4-yl)methyl acetate is an organic compound that belongs to the family of pyridine derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of (3-Methylpyridin-4-yl)methyl acetate is not fully understood. However, it is believed to act as a modulator of various cellular processes, including gene expression and protein synthesis. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
生化和生理效应
Studies have shown that (3-Methylpyridin-4-yl)methyl acetate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, (3-Methylpyridin-4-yl)methyl acetate has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of (3-Methylpyridin-4-yl)methyl acetate is its versatility in scientific research. It can be used as a building block in the synthesis of various organic compounds, as well as a ligand in the preparation of metal complexes for catalytic reactions. Additionally, it has potential therapeutic applications for various diseases, making it a valuable tool for drug discovery research.
However, there are also limitations to the use of (3-Methylpyridin-4-yl)methyl acetate in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the study of (3-Methylpyridin-4-yl)methyl acetate. One potential direction is the further exploration of its potential therapeutic applications for various diseases. Additionally, more research is needed to fully understand its mechanism of action and potential toxicity. Finally, the development of new synthesis methods and the exploration of its potential applications in catalytic reactions may also be promising areas for future research.
Conclusion
In conclusion, (3-Methylpyridin-4-yl)methyl acetate is a versatile organic compound with a wide range of potential applications in scientific research. Its synthesis method is well-established, and it has been studied for its potential therapeutic applications for various diseases. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also promising future directions for its study, including further exploration of its potential therapeutic applications and the development of new synthesis methods.
科学研究应用
(3-Methylpyridin-4-yl)methyl acetate has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a ligand in the preparation of metal complexes for catalytic reactions. Additionally, (3-Methylpyridin-4-yl)methyl acetate has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
属性
CAS 编号 |
18794-49-5 |
|---|---|
产品名称 |
(3-Methylpyridin-4-yl)methyl acetate |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC 名称 |
(3-methylpyridin-4-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO2/c1-7-5-10-4-3-9(7)6-12-8(2)11/h3-5H,6H2,1-2H3 |
InChI 键 |
CEWMIVBWLKCOMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)COC(=O)C |
规范 SMILES |
CC1=C(C=CN=C1)COC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

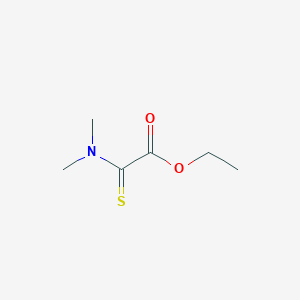
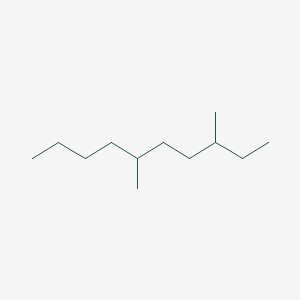
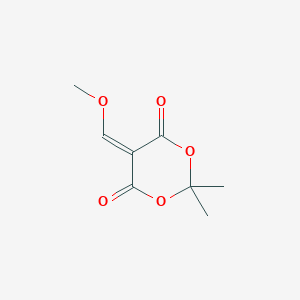
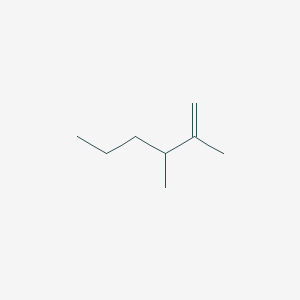
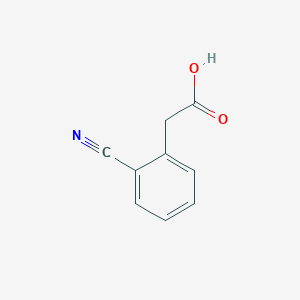
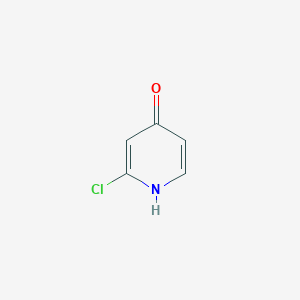
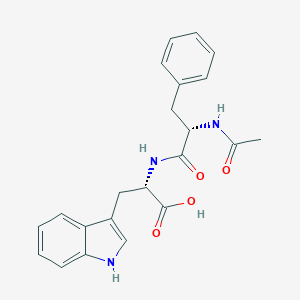
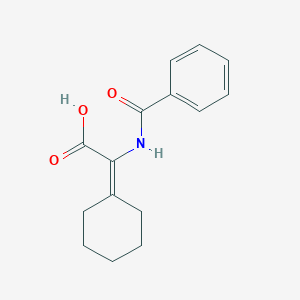
![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

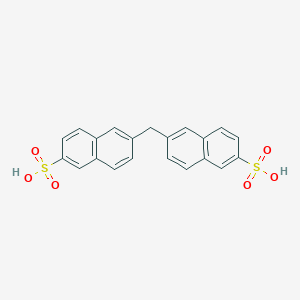
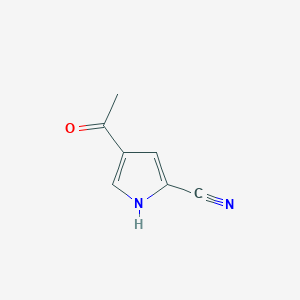
![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)